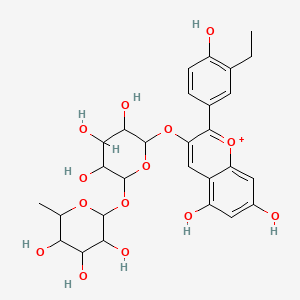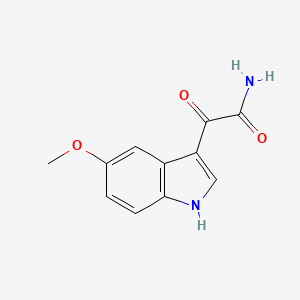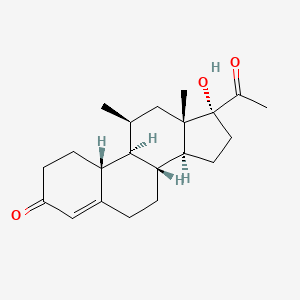
17-Hydroxy-11beta-methyl-19-norprogesterone
Overview
Description
17-Hydroxy-11beta-methyl-19-norprogesterone (17-OH-MNP) is a synthetic progestin that has been used in laboratory experiments for a variety of purposes. It is a member of the 19-norprogesterone family, which is a group of progestins with similar structures and properties. 17-OH-MNP has been used in research to study the effects of progestins on the body and to investigate the potential therapeutic applications of progestins.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 17-Hydroxy-11beta-methyl-19-norprogesterone involves the conversion of a starting material into the desired compound through a series of chemical reactions. The key steps involve functional group transformations and selective reductions.
Starting Materials
17α-Hydroxyprogesterone, Methylmagnesium bromide, Lithium aluminum hydride, Sodium borohydride, Nor-19-carboxylic acid
Reaction
1. Conversion of 17α-Hydroxyprogesterone to 11-keto-17α-hydroxyprogesterone using Jones reagent, 2. Conversion of 11-keto-17α-hydroxyprogesterone to 11β-hydroxy-17α-hydroxyprogesterone using sodium borohydride, 3. Conversion of 11β-hydroxy-17α-hydroxyprogesterone to 11β-methyl-17α-hydroxyprogesterone using methylmagnesium bromide, 4. Conversion of 11β-methyl-17α-hydroxyprogesterone to 11β-methyl-19-norprogesterone using Nor-19-carboxylic acid and a Lewis acid catalyst, 5. Reduction of the 11-keto group in 11β-methyl-19-norprogesterone to a hydroxyl group using lithium aluminum hydride, 6. Conversion of the 17α-hydroxy group to a ketone using Jones reagent, 7. Reduction of the ketone group to a hydroxyl group using sodium borohydride, 8. Final purification and isolation of 17-Hydroxy-11beta-methyl-19-norprogesterone
Scientific Research Applications
17-Hydroxy-11beta-methyl-19-norprogesterone has been used in a variety of scientific research applications. It has been used to study the effects of progestins on the body, including the effects on the reproductive system, endocrine system, and cardiovascular system. It has also been used to investigate the potential therapeutic applications of progestins, such as the treatment of endometriosis and premenstrual syndrome.
Mechanism Of Action
17-Hydroxy-11beta-methyl-19-norprogesterone has a similar mechanism of action to other progestins. It binds to progesterone receptors in the body, which activates a series of biochemical reactions. These reactions include the activation of enzymes, the release of hormones, and the modulation of gene expression. These reactions ultimately lead to the physiological and biochemical effects of progestins.
Biochemical And Physiological Effects
17-Hydroxy-11beta-methyl-19-norprogesterone has a variety of biochemical and physiological effects. It can affect the reproductive system by inducing ovulation, increasing cervical mucus production, and decreasing the production of gonadotropins. It can also affect the endocrine system by modulating hormone levels, such as estrogen and testosterone. It can also affect the cardiovascular system by increasing blood pressure and decreasing heart rate.
Advantages And Limitations For Lab Experiments
17-Hydroxy-11beta-methyl-19-norprogesterone has several advantages and limitations for laboratory experiments. One advantage is that it can be synthesized relatively easily from progesterone. Another advantage is that it has a relatively long half-life in the body, which makes it a useful tool for studying the effects of progestins over time. A limitation is that the effects of 17-Hydroxy-11beta-methyl-19-norprogesterone can vary depending on the dose and the individual, which makes it difficult to predict the effects in a laboratory setting.
Future Directions
There are a number of potential future directions for research into 17-Hydroxy-11beta-methyl-19-norprogesterone. One potential direction is to further investigate the effects of 17-Hydroxy-11beta-methyl-19-norprogesterone on various physiological systems, such as the reproductive system, endocrine system, and cardiovascular system. Another potential direction is to explore the potential therapeutic applications of 17-Hydroxy-11beta-methyl-19-norprogesterone, such as the treatment of endometriosis and premenstrual syndrome. Finally, further research could be done to develop more precise methods of synthesizing 17-Hydroxy-11beta-methyl-19-norprogesterone and to improve the accuracy of predicting the effects of 17-Hydroxy-11beta-methyl-19-norprogesterone in a laboratory setting.
properties
IUPAC Name |
(8R,9S,10R,11S,13S,14S,17R)-17-acetyl-17-hydroxy-11,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12-11-20(3)18(8-9-21(20,24)13(2)22)17-6-4-14-10-15(23)5-7-16(14)19(12)17/h10,12,16-19,24H,4-9,11H2,1-3H3/t12-,16-,17-,18-,19+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGPYONVMYBUCZ-UNNCYPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(CCC2(C(=O)C)O)C3C1C4CCC(=O)C=C4CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@@H](CC[C@@]2(C(=O)C)O)[C@H]3[C@H]1[C@H]4CCC(=O)C=C4CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747426 | |
| Record name | (11beta)-17-Hydroxy-11-methyl-19-norpregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Hydroxy-11beta-methyl-19-norprogesterone | |
CAS RN |
25092-42-6 | |
| Record name | (11β)-17-Hydroxy-11-methyl-19-norpregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25092-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (11beta)-17-Hydroxy-11-methyl-19-norpregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




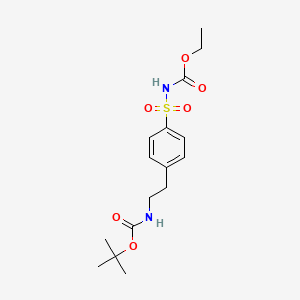
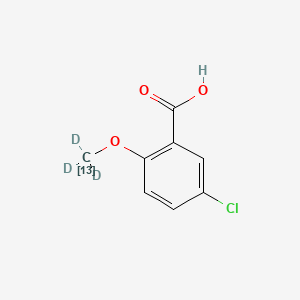
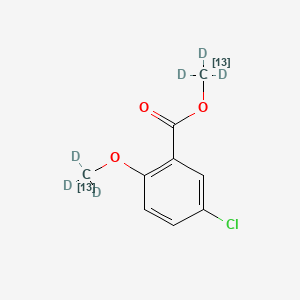
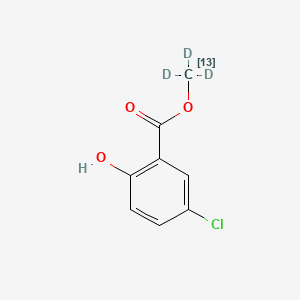
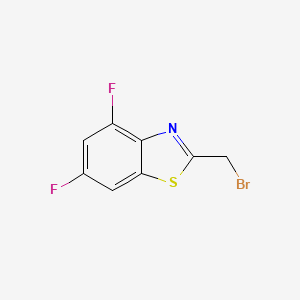
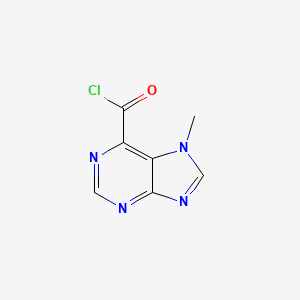
![N-[2-[4-(butylcarbamoylsulfamoyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B584430.png)
![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)
